Arecoline-d5 Hydrobromide Salt

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

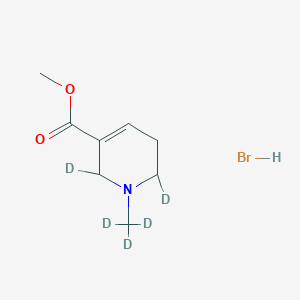

Structure

3D Structure of Parent

Eigenschaften

IUPAC Name |

methyl 2,6-dideuterio-1-(trideuteriomethyl)-3,6-dihydro-2H-pyridine-5-carboxylate;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO2.BrH/c1-9-5-3-4-7(6-9)8(10)11-2;/h4H,3,5-6H2,1-2H3;1H/i1D3,5D,6D; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXOJRQLKMVSHHZ-UKYXHEKWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC=C(C1)C(=O)OC.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1CC=C(C(N1C([2H])([2H])[2H])[2H])C(=O)OC.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80486722 | |

| Record name | Arecoline-d5 Hydrobromide Salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80486722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

131448-18-5 | |

| Record name | Arecoline-d5 Hydrobromide Salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80486722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to Arecoline-d5 Hydrobromide Salt for Advanced Research Applications

This document provides a comprehensive technical overview of Arecoline-d5 Hydrobromide Salt, designed for researchers, scientists, and drug development professionals. It delves into the synthesis, physicochemical properties, mechanism of action, and, most critically, its application as a stable isotope-labeled internal standard in bioanalytical studies. The methodologies and insights presented herein are grounded in established scientific principles to ensure accuracy, reliability, and reproducibility in a laboratory setting.

Introduction: The Significance of this compound in Quantitative Analysis

Arecoline, a natural alkaloid found in the nuts of the Areca catechu palm, is a potent agonist of muscarinic acetylcholine receptors and has been the subject of extensive pharmacological and toxicological research.[1] To accurately quantify arecoline in complex biological matrices such as plasma, urine, or tissue homogenates, a robust analytical method is essential. This compound serves as an indispensable tool in this context.[2] It is a deuterated analog of arecoline hydrobromide, where five hydrogen atoms have been replaced by their heavier isotope, deuterium.[3] This isotopic labeling renders the molecule chemically identical to the analyte of interest in terms of extraction and chromatographic behavior, yet distinguishable by its mass-to-charge ratio (m/z) in mass spectrometry.[2] This key difference allows it to be used as an internal standard to correct for variations in sample preparation and instrument response, thereby significantly enhancing the accuracy and precision of quantitative analyses.[2]

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is crucial for its effective use in experimental design, including solvent selection, storage, and analytical method development.

| Property | Value | Source(s) |

| CAS Number | 131448-18-5 | [4] |

| Molecular Formula | C₈H₈D₅NO₂·HBr | [4] |

| Molecular Weight | 241.14 g/mol | [4] |

| IUPAC Name | methyl 2,6-dideuterio-1-(trideuteriomethyl)-3,6-dihydro-2H-pyridine-5-carboxylate;hydrobromide | [3] |

| Appearance | Off-white solid | [5] |

| Melting Point | 177-179 °C (for non-deuterated form) | [6] |

| pKa | ~6.8 (for conjugate acid of non-deuterated form) | [6] |

| Solubility | Soluble in water and methanol | [1] |

Synthesis and Characterization

Proposed Synthetic Pathway

A potential synthesis could start from a suitable precursor and utilize deuterated reagents. One possible approach involves the following key steps:

-

N-methylation with a deuterated source: Reaction of a precursor amine with a deuterated methylating agent, such as methyl-d3 iodide (CD₃I), would introduce the trideuteriomethyl group.

-

Deuterium exchange or reduction: Introduction of deuterium at the C2 and C6 positions could be achieved through various methods, such as acid- or base-catalyzed exchange reactions in a deuterated solvent (e.g., D₂O) on a suitable intermediate, or by reduction of a precursor with a deuterium source like sodium borodeuteride (NaBD₄).

-

Salt formation: The final step would involve reacting the deuterated arecoline free base with hydrobromic acid to yield the stable hydrobromide salt.

Analytical Characterization

Confirmation of the structure and isotopic enrichment of the synthesized this compound would be achieved through a combination of analytical techniques:

-

Mass Spectrometry (MS): To confirm the correct molecular weight and isotopic distribution.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The absence of signals corresponding to the N-methyl protons and the protons at the C2 and C6 positions would confirm successful deuteration.

-

¹³C NMR: The signals for the deuterated carbons would show characteristic splitting patterns due to carbon-deuterium coupling.

-

²H NMR: Would show signals corresponding to the incorporated deuterium atoms.

-

-

Fourier-Transform Infrared (FTIR) Spectroscopy: The C-D stretching vibrations would appear at a lower frequency (around 2100-2250 cm⁻¹) compared to the C-H stretches (around 2800-3000 cm⁻¹). The FTIR spectrum of non-deuterated arecoline shows characteristic peaks for C=O, C=C, and C-N stretching vibrations.[8]

Mechanism of Action of the Parent Compound, Arecoline

Arecoline-d5, being an isotopologue, is expected to have the same mechanism of action as arecoline. Arecoline primarily functions as a non-selective agonist of muscarinic acetylcholine receptors (mAChRs), with a higher affinity for the M1, M2, and M3 subtypes.[1] These receptors are G-protein coupled receptors (GPCRs) that mediate a wide range of physiological effects in the central and peripheral nervous systems.

The activation of different mAChR subtypes triggers distinct downstream signaling cascades:

-

M1, M3, and M5 Receptors: These are coupled to Gq/11 proteins. Upon agonist binding, they activate phospholipase C (PLC), which in turn leads to the production of inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ mobilizes intracellular calcium, while DAG activates protein kinase C (PKC), leading to a variety of cellular responses, including smooth muscle contraction and glandular secretion.

-

M2 and M4 Receptors: These receptors are coupled to Gi/o proteins. Their activation inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This can result in effects such as a decrease in heart rate.

Application in Bioanalytical Methods: A Self-Validating System

The primary and most critical application of this compound is as an internal standard (IS) in quantitative bioanalysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[9] The inclusion of a stable isotope-labeled IS creates a self-validating system for each sample, as the analyte and the IS are affected similarly by variations during sample processing and analysis.

Rationale for Using a Deuterated Internal Standard

-

Correction for Matrix Effects: Biological matrices can suppress or enhance the ionization of an analyte in the mass spectrometer's source. Since the deuterated standard co-elutes with the analyte and has nearly identical physicochemical properties, it experiences the same matrix effects, allowing for accurate correction.

-

Compensation for Extraction Inefficiency: Losses during sample preparation steps like protein precipitation, liquid-liquid extraction, or solid-phase extraction will affect both the analyte and the IS to the same extent. The ratio of their signals remains constant, ensuring accurate quantification.

-

Improved Precision and Accuracy: By accounting for variability at multiple stages of the analytical process, the use of a deuterated IS significantly improves the precision and accuracy of the measurement, which is crucial for pharmacokinetic and toxicokinetic studies.[10][11]

Detailed Experimental Protocol: Quantification of Arecoline in Human Plasma by LC-MS/MS

This protocol is a synthesized methodology based on established practices for the analysis of arecoline and similar compounds.[9][12]

5.2.1. Materials and Reagents

-

Arecoline (analyte) standard

-

This compound (internal standard)

-

Human plasma (with anticoagulant, e.g., K₂EDTA)

-

Methanol (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ammonium acetate (LC-MS grade)

-

Water (ultrapure, 18.2 MΩ·cm)

-

Solid-phase extraction (SPE) cartridges (e.g., mixed-mode cation exchange)

5.2.2. Sample Preparation (Solid-Phase Extraction)

-

Spiking: To 200 µL of plasma sample, add 20 µL of this compound working solution (e.g., at 100 ng/mL in methanol) to act as the internal standard.

-

Pre-treatment: Add 400 µL of 4% phosphoric acid in water, vortex to mix.

-

SPE Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.

-

Loading: Load the pre-treated plasma sample onto the SPE cartridge.

-

Washing: Wash the cartridge with 1 mL of 0.1 M acetic acid, followed by 1 mL of methanol.

-

Elution: Elute the analyte and internal standard with 1 mL of 5% ammonium hydroxide in methanol.

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.

5.2.3. LC-MS/MS Conditions

-

LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Gradient: A suitable gradient to separate arecoline from matrix components, for example:

-

0-0.5 min: 5% B

-

0.5-2.5 min: 5% to 95% B

-

2.5-3.5 min: 95% B

-

3.5-3.6 min: 95% to 5% B

-

3.6-5.0 min: 5% B

-

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

-

Mass Spectrometer: A triple quadrupole mass spectrometer.

-

Ionization Source: Electrospray ionization (ESI) in positive ion mode.

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Arecoline: Precursor ion (Q1) m/z 156.1 → Product ion (Q3) m/z 96.1 (example transition)

-

Arecoline-d5: Precursor ion (Q1) m/z 161.1 → Product ion (Q3) m/z 101.1 (example transition)

-

-

Instrument Parameters: Optimize ion source parameters (e.g., spray voltage, source temperature) and collision energies for maximum signal intensity.

5.2.4. Data Analysis and Validation

-

Quantification: The concentration of arecoline in the unknown samples is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared in the same biological matrix.

-

Method Validation: The method should be fully validated according to regulatory guidelines (e.g., FDA or EMA), including assessments of selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability.[10][11]

Handling, Storage, and Safety

As a Senior Application Scientist, ensuring the safe and effective use of all laboratory reagents is paramount.

-

Handling: Arecoline Hydrobromide is a potent cholinergic agent and should be handled with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.[1] All handling should be performed in a well-ventilated area or a fume hood.

-

Storage: this compound should be stored in a tightly sealed container, protected from light and moisture, at the temperature recommended by the supplier (typically -20°C for long-term storage).[3]

-

Safety: While a specific safety data sheet (SDS) for the deuterated form may not be widely available, the safety precautions for arecoline hydrobromide should be followed. It is classified as toxic if swallowed.[13] Deuterated compounds generally have a similar toxicological profile to their non-deuterated counterparts, though metabolic rates can sometimes be altered.

Conclusion

This compound is a critical tool for researchers in pharmacology, toxicology, and drug metabolism. Its use as a stable isotope-labeled internal standard in LC-MS/MS bioanalysis allows for the development of highly accurate, precise, and robust quantitative methods. By providing a self-validating system for each sample, it ensures the integrity of data generated in preclinical and clinical studies. The detailed methodologies and foundational principles outlined in this guide are intended to empower researchers to confidently and effectively utilize this essential analytical standard in their work.

References

- CN101624368A - Process for producing arecoline hydrobromide - Google Patents. (n.d.).

-

Process of Arecoline Extraction - Chemistry Stack Exchange. (2023, February 14). Retrieved January 26, 2026, from [Link]

-

Arecoline - Wikipedia. (n.d.). Retrieved January 26, 2026, from [Link]

-

Development and Validation of LC-MS/MS Method for Determination of Cytisine in Human Serum and Saliva - MDPI. (2023, October 19). Retrieved January 26, 2026, from [Link]

-

Arecoline, a major alkaloid of areca nut, inhibits p53, represses DNA repair, and triggers DNA damage response in human epithelial cells | Request PDF - ResearchGate. (2025, August 7). Retrieved January 26, 2026, from [Link]

-

Arecoline Hydrobromide | C8H14BrNO2 | CID 9301 - PubChem. (n.d.). Retrieved January 26, 2026, from [Link]

-

Development and Validation of an LC-MS/MS Based Method for the Determination of Deoxynivalenol and Its Modified Forms in Maize - MDPI. (n.d.). Retrieved January 26, 2026, from [Link]

-

ACROLEIN, CROTONALDEHYDE, AND ARECOLINE - IARC Publications. (n.d.). Retrieved January 26, 2026, from [Link]

-

Arecoline - Acrolein, Crotonaldehyde, and Arecoline - NCBI Bookshelf - NIH. (n.d.). Retrieved January 26, 2026, from [Link]

-

Arecoline | C8H13NO2 | CID 2230 - PubChem - NIH. (n.d.). Retrieved January 26, 2026, from [Link]

-

Development and validation of a rapid LC-MS/MS method for simultaneous quantification of arecoline and its two active metabolites in rat plasma and its application to a pharmacokinetic study - PubMed. (2018, May 30). Retrieved January 26, 2026, from [Link]

-

Analysis of Alkaloids in Areca Nut-Containing Products by Liquid Chromatography-Tandem Mass-Spectrometry - PubMed Central. (n.d.). Retrieved January 26, 2026, from [Link]

-

FTIR spectra of (A) standard arecoline and (B) arecoline extract. - ResearchGate. (n.d.). Retrieved January 26, 2026, from [Link]

-

Quantification of arecoline (areca nut alkaloid) in neonatal biological matrices by high-performance liquid chromatography/electrospray quadrupole mass spectrometry - PubMed. (n.d.). Retrieved January 26, 2026, from [Link]

-

A Critical Interpretive Synthesis of the Role of Arecoline in Oral Carcinogenesis: Is the Local Cholinergic Axis a Missing Link in Disease Pathophysiology? - PMC - PubMed Central. (n.d.). Retrieved January 26, 2026, from [Link]

-

Arecoline-d5 (Hydrobromide Salt) | CAS 131448-18-5 - Veeprho. (n.d.). Retrieved January 26, 2026, from [Link]

Sources

- 1. Arecoline Hydrobromide | C8H14BrNO2 | CID 9301 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. ckgas.com [ckgas.com]

- 3. This compound | LGC Standards [lgcstandards.com]

- 4. scbt.com [scbt.com]

- 5. Arecoline - Wikipedia [en.wikipedia.org]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. Arecoline - Acrolein, Crotonaldehyde, and Arecoline - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Analysis of Alkaloids in Areca Nut-Containing Products by Liquid Chromatography-Tandem Mass-Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. mdpi.com [mdpi.com]

- 12. Quantification of arecoline (areca nut alkaloid) in neonatal biological matrices by high-performance liquid chromatography/electrospray quadrupole mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. sigmaaldrich.com [sigmaaldrich.com]

Technical Whitepaper: Precision Analytics of Arecoline-d5 Hydrobromide

Executive Summary

In the rigorous field of pharmacokinetic (PK) and toxicological analysis, the quantification of Arecoline—a potent muscarinic agonist and the primary alkaloid of the areca nut—demands absolute precision. Arecoline-d5 Hydrobromide (CAS: 131448-18-5) serves as the gold-standard stable isotope-labeled internal standard (SIL-IS) for these assays.

This guide provides a definitive technical breakdown of Arecoline-d5 Hydrobromide, focusing on its molecular weight derivation, isotopic enrichment mechanics, and its critical role in normalizing matrix effects during LC-MS/MS quantification. By replacing five hydrogen atoms with deuterium, this compound achieves a mass shift of +5 Da, ensuring interference-free detection while maintaining chromatographic fidelity with the analyte.

Part 1: Chemical Identity & Molecular Weight Analysis

Structural Specification

The molecular weight of Arecoline-d5 Hydrobromide is distinct from its native counterpart due to the isotopic substitution of protium (

-

IUPAC Name: Methyl 1-(methyl-d3)-1,2,5,6-tetrahydropyridine-2,6-d2-3-carboxylate hydrobromide

-

Appearance: Off-white, hygroscopic solid

Molecular Weight Calculation

To ensure stoichiometric accuracy in stock solution preparation, the molecular weight must be calculated based on the specific isotope contribution.[1]

Formula (Salt):

| Element | Isotope | Count | Atomic Mass (Da) | Total Mass Contribution (Da) |

| Carbon | 8 | 12.011 | 96.088 | |

| Hydrogen | 9 | 1.008 | 9.072 | |

| Deuterium | 5 | 2.014 | 10.070 | |

| Nitrogen | 1 | 14.007 | 14.007 | |

| Oxygen | 2 | 15.999 | 31.998 | |

| Bromine | 1 | 79.904 (avg) | 79.904 | |

| Total MW | 241.14 g/mol |

Note: The native Arecoline HBr has a MW of approximately 236.11 g/mol .[1] The mass shift (

Structural Visualization

The following diagram illustrates the specific deuteration pattern (typically the N-methyl group and adjacent ring protons) that confers the unique mass signature.[1]

Figure 1: Derivation of Arecoline-d5 Hydrobromide molecular weight through isotopic labeling and salt formation.

Part 2: Analytical Application (LC-MS/MS)

The Physics of Internal Standardization

In Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Arecoline-d5 is preferred over structural analogs (like pilocarpine) because it shares the exact physicochemical properties of the target analyte.[1]

-

Retention Time Matching: The deuterated standard co-elutes with native Arecoline. Any matrix effect (ion suppression or enhancement) occurring at that specific retention time affects both the analyte and the IS equally.

-

Mass Differentiation: Despite co-elution, the mass spectrometer distinguishes them via Multiple Reaction Monitoring (MRM).[1]

Protocol: High-Throughput Plasma Quantification

The following workflow describes a validated method for extracting and quantifying Arecoline using the d5-HBr salt.

Reagents:

-

Arecoline-d5 HBr Stock (1 mg/mL in Methanol)

-

LC-MS Grade Methanol & Water

Step-by-Step Methodology:

-

Stock Preparation: Dissolve 2.41 mg of Arecoline-d5 HBr in 10 mL of methanol to yield a 100 µg/mL (free base equivalent) stock. Correction factor: MW_Salt / MW_Base ≈ 1.55.

-

IS Spiking: Add 10 µL of working IS solution (100 ng/mL) to 100 µL of plasma sample.

-

Protein Precipitation: Add 300 µL of ice-cold methanol. Vortex vigorously for 60 seconds to disrupt protein binding.

-

Centrifugation: Spin at 13,000 rpm for 10 minutes at 4°C.

-

Injection: Transfer supernatant to autosampler vials. Inject 5 µL into the LC-MS/MS system.

Figure 2: Validated workflow for Arecoline quantification using Arecoline-d5 HBr as an Internal Standard.

Part 3: Stability & Handling Guidelines

Hygroscopicity Management

Hydrobromide salts are inherently hygroscopic.[1] Exposure to ambient moisture can alter the effective weight of the powder, leading to weighing errors.[1]

-

Protocol: Equilibrate the vial to room temperature before opening to prevent condensation. Weigh rapidly in a humidity-controlled environment.

-

Storage: Store neat solid at -20°C. Solutions in methanol are stable for up to 6 months at -20°C.

Solubility Profile

-

Methanol: Soluble (Recommended for stock solutions).[1]

-

DMSO: Soluble.

-

Non-polar solvents (Hexane): Insoluble.

References

-

Veeprho Laboratories. (2023). Arecoline-D5 (Hydrobromide Salt) - Product Specifications and MSDS. Retrieved from [Link][1]

-

National Center for Biotechnology Information (NCBI). (2023).[1] PubChem Compound Summary for CID 9301, Arecoline Hydrobromide. Retrieved from [Link]

-

Wu, C., et al. (2018).[1] "Development and validation of a rapid LC-MS/MS method for simultaneous quantification of arecoline and its metabolites in rat plasma." Journal of Chromatography B. Retrieved from [Link]

Sources

- 1. Deuterium Isotope Effects on Acid-Base Equilibrium of Organic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. veeprho.com [veeprho.com]

- 4. Page loading... [guidechem.com]

- 5. Arecoline Hydrobromide | C8H14BrNO2 | CID 9301 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. International Laboratory USA [intlab.org]

- 7. Arecoline-d5 Hydrobromide Salt | LGC Standards [lgcstandards.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Quantification of arecoline (areca nut alkaloid) in neonatal biological matrices by high-performance liquid chromatography/electrospray quadrupole mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Arecoline hydrobromide, Muscarinic receptor agonist (CAS 300-08-3) | Abcam [abcam.com]

Arecoline-d5 Hydrobromide Salt: A Technical Guide to its Mechanism of Action

Introduction

Arecoline, a naturally occurring alkaloid found in the nuts of the Areca catechu palm, is a potent parasympathomimetic agent with a long history of traditional use and scientific investigation.[1][2] This technical guide provides an in-depth exploration of the mechanism of action of arecoline, with a specific focus on its hydrobromide salt form. For researchers in pharmacology and drug development, a thorough understanding of its molecular interactions is paramount for leveraging its therapeutic potential and mitigating its toxicological risks. This document will delve into the specific receptor binding profiles, the intricate downstream signaling cascades, and the metabolic fate of arecoline. Furthermore, it will provide detailed, field-proven experimental protocols for the characterization of muscarinic receptor agonists, empowering researchers to conduct their own investigations with scientific rigor.

It is important to note that while this guide refers to Arecoline-d5 hydrobromide salt, the scientific literature predominantly focuses on the non-deuterated form. The inclusion of five deuterium atoms is a common practice in medicinal chemistry and pharmacology to create a heavy-labeled internal standard for mass spectrometry-based quantification in pharmacokinetic and metabolism studies. The mechanism of action of Arecoline-d5 is presumed to be identical to that of arecoline.

Molecular Targets and Receptor Binding Profile

Arecoline's primary mechanism of action is its function as a non-selective partial agonist at muscarinic acetylcholine receptors (mAChRs).[3][4] These G-protein coupled receptors (GPCRs) are integral to the parasympathetic nervous system and are also widely distributed throughout the central nervous system.[5][6][7][8][9] Arecoline exhibits varying affinities and efficacies across the five muscarinic receptor subtypes (M1-M5).[8][10]

In addition to its prominent muscarinic activity, arecoline also interacts with nicotinic acetylcholine receptors (nAChRs), albeit with lower efficacy.[3][4] It acts as a partial agonist at α4β2 and α6-containing nAChR subtypes and as a silent agonist at α7 nAChRs.[3] This interaction with nAChRs may contribute to some of its complex pharmacological effects, including its psychoactive and addictive properties.[1][3]

Quantitative Receptor Binding Data

The following table summarizes the reported efficacy (EC50) values of arecoline for the five human muscarinic acetylcholine receptor subtypes. This data is crucial for understanding the compound's relative potency at each receptor, which in turn dictates its physiological and potential therapeutic effects.

| Receptor Subtype | EC50 (nM) |

| M1 | 7 |

| M2 | 95 |

| M3 | 11 |

| M4 | 410 |

| M5 | 69 |

| Data sourced from Cayman Chemical[10] and Abcam[8] |

Downstream Signaling Pathways

The binding of arecoline to muscarinic receptors initiates a cascade of intracellular signaling events that are dependent on the specific G-protein to which the receptor subtype is coupled. The M1, M3, and M5 receptors are coupled to Gq/11 proteins, while the M2 and M4 receptors are coupled to Gi/o proteins.

Gq/11-Mediated Signaling (M1, M3, M5 Receptors)

Activation of Gq/11-coupled receptors by arecoline leads to the stimulation of phospholipase C (PLC).[5] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[5] IP3 diffuses through the cytoplasm and binds to its receptor on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+).[5] The elevated cytosolic Ca2+ and DAG synergistically activate protein kinase C (PKC), which in turn phosphorylates a multitude of downstream target proteins, leading to various cellular responses such as smooth muscle contraction, glandular secretion, and neurotransmitter release.

Caption: Gq-protein coupled signaling pathway activated by arecoline.

Gi/o-Mediated Signaling (M2, M4 Receptors)

When arecoline binds to Gi/o-coupled M2 and M4 receptors, the inhibitory alpha subunit of the G-protein is activated. This leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. The reduction in cAMP leads to decreased activity of protein kinase A (PKA). Additionally, the βγ subunits of the Gi/o protein can directly modulate the activity of other effectors, such as inwardly rectifying potassium channels (GIRKs), leading to membrane hyperpolarization and neuronal inhibition.

Caption: Gi-protein coupled signaling pathway inhibited by arecoline.

Pharmacokinetics and Metabolism

Arecoline is readily absorbed and rapidly metabolized in the body.[11] The primary metabolic pathways include hydrolysis, N-oxidation, and conjugation.[12][13] The major metabolite is arecaidine, which is formed by the hydrolysis of the ester group of arecoline.[11][12][14] Arecaidine itself has pharmacological activity, notably as a GABA reuptake inhibitor.[11] Other significant metabolites include arecoline N-oxide, N-methylnipecotic acid, and various mercapturic acid conjugates.[12][13][14] The rapid metabolism and elimination of arecoline contribute to its relatively short duration of action.[15]

Caption: Major metabolic pathways of arecoline.

Experimental Protocols for Studying Arecoline-d5

To facilitate further research into the mechanism of action of arecoline and its analogs, this section provides detailed, step-by-step protocols for two fundamental assays used to characterize muscarinic receptor agonists.

Protocol 1: Muscarinic Receptor Radioligand Binding Assay

This protocol is designed to determine the binding affinity (Ki) of a test compound, such as arecoline-d5, for a specific muscarinic receptor subtype. The assay measures the ability of the unlabeled test compound to compete with a radiolabeled ligand for binding to the receptor.

Materials:

-

Cell membranes expressing the desired muscarinic receptor subtype

-

Radiolabeled ligand (e.g., [3H]-N-methylscopolamine)

-

Unlabeled test compound (Arecoline-d5 hydrobromide)

-

Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 1 mM EDTA, pH 7.4)

-

Wash buffer (ice-cold assay buffer)

-

96-well filter plates (e.g., Millipore MultiScreen)

-

Scintillation fluid

-

Scintillation counter

Procedure:

-

Prepare Reagents: Dilute the cell membranes in assay buffer to the desired concentration. Prepare a series of dilutions of the unlabeled test compound and the radiolabeled ligand in assay buffer.

-

Assay Setup: In a 96-well plate, add in the following order:

-

Assay buffer (for total binding) or a saturating concentration of a known muscarinic antagonist (for non-specific binding).

-

A fixed concentration of the radiolabeled ligand.

-

Increasing concentrations of the unlabeled test compound.

-

Cell membrane preparation to initiate the binding reaction.

-

-

Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

-

Filtration: Rapidly filter the contents of each well through the filter plate using a vacuum manifold. This separates the receptor-bound radioligand from the unbound radioligand.

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.[4][10][16]

-

Scintillation Counting: Dry the filter plate, add scintillation fluid to each well, and count the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of the log of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.

Caption: Workflow for a muscarinic receptor radioligand binding assay.

Protocol 2: Inositol Monophosphate (IP1) Accumulation Assay (HTRF)

This functional assay measures the activation of Gq-coupled muscarinic receptors (M1, M3, M5) by quantifying the accumulation of inositol monophosphate (IP1), a stable downstream metabolite of IP3. The IP-One HTRF (Homogeneous Time-Resolved Fluorescence) assay is a widely used competitive immunoassay for this purpose.[3][17][18][19]

Materials:

-

Cells expressing the Gq-coupled muscarinic receptor of interest

-

Cell culture medium

-

Stimulation buffer containing LiCl (to inhibit IP1 degradation)

-

Test compound (Arecoline-d5 hydrobromide)

-

IP-One HTRF assay kit (containing IP1-d2 conjugate and anti-IP1-cryptate antibody)

-

384-well white plates

-

HTRF-compatible plate reader

Procedure:

-

Cell Seeding: Seed the cells into a 384-well white plate and culture overnight.

-

Cell Stimulation: Remove the culture medium and add the stimulation buffer containing various concentrations of the test compound.

-

Incubation: Incubate the plate at 37°C for the desired time to allow for IP1 accumulation (e.g., 30-60 minutes).[19]

-

Lysis and Detection: Add the HTRF detection reagents (IP1-d2 and anti-IP1-cryptate) to each well. These reagents will lyse the cells and initiate the competitive binding reaction.

-

Incubation: Incubate the plate at room temperature for 1 hour to allow the immunoassay to reach equilibrium.[3][19]

-

HTRF Reading: Read the plate on an HTRF-compatible reader, measuring the fluorescence emission at 665 nm and 620 nm.

-

Data Analysis: Calculate the HTRF ratio (665 nm / 620 nm) for each well. The signal is inversely proportional to the amount of IP1 produced. Plot the HTRF ratio against the log of the test compound concentration and fit the data to a dose-response curve to determine the EC50 value.

Caption: Workflow for an IP1 accumulation HTRF assay.

Conclusion

Arecoline-d5 hydrobromide, as a stable-labeled analog of arecoline, serves as an invaluable tool for the precise quantification of this potent muscarinic agonist in complex biological matrices. Its mechanism of action is fundamentally rooted in its non-selective partial agonism at muscarinic acetylcholine receptors, leading to the activation of both Gq/11 and Gi/o-mediated signaling pathways. A comprehensive understanding of its receptor pharmacology, downstream signaling, and metabolic profile, as outlined in this guide, is essential for any researcher investigating its potential therapeutic applications or toxicological implications. The provided experimental protocols offer a robust framework for the in-vitro characterization of arecoline and other muscarinic ligands, ensuring the generation of high-quality, reproducible data.

References

-

Papke, R. L., Horenstein, N. A., & Stokes, C. (2015). Nicotinic Activity of Arecoline, the Psychoactive Element of "Betel Nuts", Suggests a Basis for Habitual Use and Anti-Inflammatory Activity. PLOS ONE, 10(10), e0140907. [Link]

-

Wikipedia. (n.d.). Arecoline. In Wikipedia. Retrieved January 26, 2024, from [Link]

-

Grokipedia. (n.d.). Arecoline. Retrieved January 26, 2024, from [Link]

-

WEICHILAB. (n.d.). HTRF IP-One Gq Detection Kit. Retrieved January 26, 2024, from [Link]

-

National Center for Biotechnology Information. (2012). Receptor Binding Assays for HTS and Drug Discovery. In Assay Guidance Manual. Retrieved from [Link]

-

BMG LABTECH. (n.d.). HTRF IP-One assay performed on the PHERAstar FS microplate reader. Retrieved January 26, 2024, from [Link]

-

Wikipedia. (n.d.). G protein-coupled receptor. In Wikipedia. Retrieved January 26, 2024, from [Link]

-

LibreTexts Biology. (2023, August 31). 8.4: G-protein Coupled Receptors (GPCRs). Retrieved from [Link]

-

TeachMePhysiology. (2024, April 8). G-Proteins (GPCRs) - Structure - Function. Retrieved from [Link]

-

Creative Diagnostics. (n.d.). GPCR Pathway. Retrieved January 26, 2024, from [Link]

-

Jack Westin. (n.d.). G Protein Coupled Receptors - Biosignalling - MCAT Content. Retrieved from [Link]

-

ResearchGate. (2025, August 6). (PDF) In Vitro Muscarinic Receptor Radioligand-Binding Assays. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Arecoline - Acrolein, Crotonaldehyde, and Arecoline. In IARC Monographs on the Evaluation of Carcinogenic Risks to Humans. Retrieved from [Link]

-

ACS Publications. (n.d.). A Metabolomic Approach to the Metabolism of the Areca Nut Alkaloids Arecoline and Arecaidine in the Mouse. Chemical Research in Toxicology. Retrieved from [Link]

-

ResearchGate. (n.d.). The metabolic pathway of arecoline and arecaidine. Retrieved from [Link]

-

Wikipedia. (n.d.). Arecoline. Retrieved January 26, 2024, from [Link]

Sources

- 1. merckmillipore.com [merckmillipore.com]

- 2. bio-protocol.org [bio-protocol.org]

- 3. resources.revvity.com [resources.revvity.com]

- 4. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. G protein-coupled receptor - Wikipedia [en.wikipedia.org]

- 6. bio.libretexts.org [bio.libretexts.org]

- 7. teachmephysiology.com [teachmephysiology.com]

- 8. creative-diagnostics.com [creative-diagnostics.com]

- 9. jackwestin.com [jackwestin.com]

- 10. giffordbioscience.com [giffordbioscience.com]

- 11. Arecoline - Wikipedia [en.wikipedia.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. researchgate.net [researchgate.net]

- 15. Arecoline - Acrolein, Crotonaldehyde, and Arecoline - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. Radiometric Ligand-Binding Assays | Revvity [revvity.com]

- 17. HTRF IP-One Gq Detection Kit-WEICHILAB [weichilab.com]

- 18. resources.revvity.com [resources.revvity.com]

- 19. bmglabtech.com [bmglabtech.com]

Pharmacological properties of Arecoline-d5.

An In-Depth Technical Guide to the Pharmacological Properties and Applications of Arecoline-d5

Introduction

Arecoline, a tertiary amine alkaloid, is the principal psychoactive and pharmacological constituent of the areca nut, derived from the Areca catechu palm.[1][2] As a potent cholinergic agonist, arecoline has a long history of use in traditional medicine and cultural practices, particularly in South and Southeast Asia.[1][3] Its complex pharmacology, primarily centered on the activation of muscarinic and nicotinic acetylcholine receptors, has made it a subject of significant scientific inquiry for its potential therapeutic applications in neurological disorders, alongside concerns about its toxicity and carcinogenic potential.[4][5][6]

To rigorously investigate the pharmacokinetics (PK) and metabolism of arecoline, researchers require precise and reliable analytical tools. This need is met by Arecoline-d5 , a deuterated, stable isotope-labeled (SIL) analogue of arecoline. While possessing pharmacological activity virtually identical to its unlabeled counterpart, the true "pharmacological property" of Arecoline-d5 lies not in its therapeutic effect, but in its indispensable role as an internal standard for quantitative bioanalysis.

This guide provides a comprehensive overview of the core pharmacology of arecoline—its mechanisms, effects, and metabolic fate. It then delves into the technical application of Arecoline-d5, explaining the principles of its use and providing detailed methodologies for its application in modern drug research and development, thereby offering a complete picture for researchers, scientists, and drug development professionals.

Pharmacological Profile of Arecoline

Understanding the utility of Arecoline-d5 begins with a thorough grounding in the pharmacology of the parent compound.

Mechanism of Action

Arecoline exerts its effects through complex interactions with the cholinergic system, acting as a non-selective agonist at both muscarinic and nicotinic acetylcholine receptors (mAChRs and nAChRs).[1][7]

-

Muscarinic Receptor Agonism: Arecoline is primarily characterized as a partial agonist of mAChRs (subtypes M1-M3), mimicking the action of the endogenous neurotransmitter acetylcholine.[4][5] This interaction is responsible for the majority of its parasympathomimetic effects, such as increased salivation and gastrointestinal motility.[2][4] Its ability to cross the blood-brain barrier and activate central mAChRs is linked to its effects on cognition and learning.[1][8]

-

Nicotinic Receptor Activity: Research has revealed that arecoline also acts on select nAChR subtypes.[9] It functions as a partial agonist on α4β2 and α6-containing nAChRs, which are strongly associated with the mechanisms of nicotine addiction and dopamine release in the brain's reward pathways.[9][10] This dual action likely contributes to its stimulant and addictive properties.[4]

Pharmacodynamics

The dual agonism of arecoline results in a wide spectrum of dose-dependent physiological and psychological effects.

| System Affected | Pharmacodynamic Effects | References |

| Central Nervous System (CNS) | Stimulation, alertness, euphoria, cognitive enhancement, improved memory. High doses can lead to neurotoxicity. | [4][6][11] |

| Parasympathetic Nervous System | Increased salivation (sialagogue effect), sweating, bronchial constriction, increased gastrointestinal motility. | [2][4] |

| Cardiovascular System | Increased heart rate and blood pressure (sympathetic stimulation), potential for arrhythmia with chronic use. | [6][11] |

| Endocrine System | Stimulates the HPA axis, leading to CRH release. Can also increase testosterone levels by stimulating Leydig cells. | [4][8] |

Pharmacokinetics and Metabolism

Arecoline is characterized by rapid absorption and extensive metabolism. When administered via chewing, it is efficiently absorbed through the oral mucosa, reaching maximum plasma concentrations within minutes.[4]

Metabolism occurs primarily in the liver and kidneys through multiple pathways, including hydrolysis, N-oxidation, and conjugation.[4] The major metabolites include:

-

Arecaidine: Formed by the hydrolysis of the methyl ester group. This process can be accelerated by the presence of lime (calcium hydroxide), which is often chewed with the areca nut.[4][8]

-

N-methylnipecotic acid: A major metabolite found in urine.[4][13]

The rapid clearance and short half-life of arecoline necessitate highly sensitive and specific analytical methods to accurately profile its pharmacokinetic behavior—a role perfectly suited for methodologies employing Arecoline-d5.[3][13]

Arecoline-d5: The Definitive Tool for Bioanalysis

The core utility of Arecoline-d5 is its function as a stable isotope-labeled internal standard (SIL-IS) in quantitative mass spectrometry.

Principle of a Stable Isotope-Labeled Internal Standard

In quantitative analysis, particularly of complex biological matrices like plasma or urine, significant variability can be introduced during sample preparation (e.g., extraction losses) and analysis (e.g., ion suppression in the mass spectrometer source).[14] An internal standard (IS) is a compound of known concentration added to every sample, calibrator, and quality control, which allows for the correction of this variability.

An ideal IS behaves identically to the analyte of interest (the "analyte") throughout the entire process. A SIL-IS, such as Arecoline-d5, is the gold standard for this purpose.[15][16]

-

Chemical Equivalence: Deuterium is a stable, non-radioactive isotope of hydrogen. Replacing five hydrogen atoms on the arecoline molecule with deuterium creates Arecoline-d5. This substitution results in a negligible change to its chemical properties (e.g., polarity, pKa, solubility). Therefore, it co-elutes with unlabeled arecoline during chromatography and experiences identical extraction recovery and matrix effects.[16]

-

Mass Distinction: The key difference is its mass. Arecoline-d5 is 5 Daltons heavier than arecoline. This mass difference allows a mass spectrometer to detect and quantify both the analyte and the internal standard simultaneously and independently, even if they elute from the chromatography column at the exact same time.

By calculating the ratio of the analyte's response to the IS's response, any variations that affect both molecules are cancelled out, leading to highly accurate and precise quantification.[17]

Experimental Protocol: Quantification of Arecoline in Rat Plasma

This protocol provides a validated methodology for the determination of arecoline concentrations in a biological matrix, a cornerstone of any pharmacokinetic study.

Objective: To accurately quantify the concentration of arecoline in rat plasma samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with Arecoline-d5 as an internal standard.

Materials & Reagents:

-

Arecoline standard (for calibrators and QCs)

-

Arecoline-d5 Hydrobromide Salt (Internal Standard)[18]

-

Control (blank) rat plasma

-

Acetonitrile (HPLC or MS grade)

-

Methanol (HPLC or MS grade)

-

Formic Acid (MS grade)

-

Ammonium Acetate (MS grade)

-

Ultrapure water

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system

-

Triple Quadrupole Mass Spectrometer with an Electrospray Ionization (ESI) source

Procedure:

-

Preparation of Stock Solutions:

-

Prepare a 1 mg/mL stock solution of arecoline in methanol.

-

Prepare a 100 µg/mL stock solution of Arecoline-d5 in methanol. From this, prepare a working Internal Standard Spiking Solution at 50 ng/mL in 50:50 acetonitrile:water.

-

-

Preparation of Calibration Curve Standards and Quality Controls (QCs):

-

Serially dilute the arecoline stock solution to prepare calibration standards in blank rat plasma. A typical range would be 0.5 to 100 ng/mL.

-

Prepare QCs at low, medium, and high concentrations within the calibration range (e.g., 1.5, 40, and 80 ng/mL).

-

-

Sample Preparation (Protein Precipitation):

-

Causality: This step removes large proteins from the plasma that would otherwise interfere with the analysis and damage the LC column.

-

To 50 µL of plasma sample (calibrator, QC, or unknown), add 10 µL of the Internal Standard Spiking Solution (Arecoline-d5).

-

Add 150 µL of ice-cold acetonitrile.

-

Vortex vigorously for 1 minute to ensure complete protein precipitation.

-

Centrifuge at 13,000 rpm for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.[12][17]

-

-

LC-MS/MS Analysis:

-

Causality: The LC system separates arecoline from other endogenous components of the plasma extract. The MS/MS system provides highly selective and sensitive detection.

-

Liquid Chromatography:

-

Column: C18 analytical column (e.g., Sepax Sapphire C18).[12]

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

-

Gradient: An appropriate gradient is used to ensure good peak shape and separation from matrix components.

-

-

Mass Spectrometry:

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

Arecoline: Q1: 156.2 m/z → Q3: 53.2 m/z.[12]

-

Arecoline-d5: Q1: 161.2 m/z → Q3: 58.2 m/z (adjust based on deuteration pattern).

-

-

-

-

Data Analysis and Quantification:

-

Integrate the peak areas for both the arecoline and Arecoline-d5 MRM transitions.

-

Calculate the Peak Area Ratio (Arecoline Area / Arecoline-d5 Area) for all samples.

-

Construct a calibration curve by plotting the Peak Area Ratio against the nominal concentration of the calibration standards. Apply a linear regression with 1/x² weighting.

-

Determine the concentration of arecoline in the unknown samples and QCs by interpolating their Peak Area Ratios from the calibration curve.

-

Self-Validation and Trustworthiness: The protocol's integrity is ensured by the use of Arecoline-d5. Any sample-to-sample variation in extraction efficiency or ionization will affect both the analyte and the IS proportionally. The use of the ratio effectively normalizes these variations, ensuring that the final calculated concentration is accurate and reproducible. The performance of the assay is confirmed by the accuracy of the QC samples.

Summary of Key Pharmacokinetic Data

The application of robust bioanalytical methods, like the one described, has enabled the precise characterization of arecoline's pharmacokinetics.

| Parameter | Value | Species | Route | Reference |

| Tmax (Peak Time) | ~120 min | Beagle Dog | Oral (3 mg/kg) | [3] |

| Cmax (Peak Concentration) | 60.61 ng/mL | Beagle Dog | Oral (3 mg/kg) | [3] |

| t½ (Half-life) | ~69 min | Beagle Dog | Oral (3 mg/kg) | [3] |

| t½ (Half-life, Phase 1) | ~0.95 min | Human | IV Infusion | [13] |

| t½ (Half-life, Phase 2) | ~9.33 min | Human | IV Infusion | [13] |

| Clearance (CL/F) | 0.19 L/min/kg | Beagle Dog | Oral (3 mg/kg) | [3] |

Note: Pharmacokinetic parameters can vary significantly based on species, dose, and route of administration.

Conclusion and Future Directions

Arecoline presents a classic pharmacological dichotomy: a compound with a rich ethnobotanical history and potential therapeutic avenues for cognitive disorders, yet burdened by significant toxicity and abuse liability. Elucidating its precise in-vivo behavior is paramount for both harnessing its benefits and mitigating its risks.

In this context, Arecoline-d5 is not merely a chemical analogue; it is an enabling technology. Its pharmacological properties are, by design, identical to arecoline, but its utility is defined by its mass difference. This subtle isotopic shift provides the analytical anchor required for the robust, validated quantification demanded by modern pharmacology and toxicology. The methodologies built around Arecoline-d5 allow researchers to generate the high-quality pharmacokinetic and metabolic data necessary to understand dose-response relationships, study drug-drug interactions, and accurately assess exposure in toxicological studies.

Future research will continue to rely on SIL-IS like Arecoline-d5 to explore the full metabolic profile of arecoline, identify novel or reactive metabolites, and develop more sensitive methods for monitoring human exposure from areca nut products. As the field moves toward more personalized medicine, such precise analytical tools will be indispensable for understanding inter-individual variability in arecoline metabolism and response.

References

- Grokipedia. Arecoline.

- FarmGulp. Arecoline.

- Examine. Arecoline (Betel Nut Alkaloid) : Parasympathomimetic Stimulant, Addiction Liability.

- Wikipedia. Arecoline.

- Scholars Research Library. Exploring the Potential Medicinal Uses of Arecoline and a Comprehensive Overview of its Effects on Human Health.

- ResearchGate. Pharmacological activities of arecoline hydrobromide.

- Scholars Research Library. Exploring the Potential Medicinal Uses of Arecoline and a Comprehensive Overview of its Effects on Human Health.

- MDPI. Recent Advance on Biological Activity and Toxicity of Arecoline in Edible Areca (Betel) Nut: A Review.

- PubMed Central.

- NCBI Bookshelf. Arecoline - Acrolein, Crotonaldehyde, and Arecoline.

- PubMed Central. Comprehensive Insights into Arecoline Hydrobromide: Pharmacology, Toxicity, and Pharmacokinetics.

- IARC Publications. ACROLEIN, CROTONALDEHYDE, AND ARECOLINE.

- Taylor & Francis Online.

- PubMed Central.

- PLOS One.

- PubChem. Arecoline.

- Santa Cruz Biotechnology. This compound | CAS 131448-18-5.

- National Institutes of Health. Detection of arecoline by simple high-performance thin-layer chromatographic method in Indian nontobacco pan masala.

- ThaiScience.

- National Institutes of Health. The muscarinic agonist arecoline suppresses motor circuit hyperactivity in C. elegans.

- PubMed Central. Design, synthesis, and evaluation of novel arecoline-linked amino acid derivatives for insecticidal and antifungal activities.

- PubMed.

- IJCPS. A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES.

- ResearchGate. Use of Internal Standards in LC-MS Bioanalysis | Request PDF.

- SciSpace.

Sources

- 1. grokipedia.com [grokipedia.com]

- 2. farmgulp.com [farmgulp.com]

- 3. Comprehensive Insights into Arecoline Hydrobromide: Pharmacology, Toxicity, and Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Arecoline - Wikipedia [en.wikipedia.org]

- 5. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 6. mdpi.com [mdpi.com]

- 7. Arecoline | C8H13NO2 | CID 2230 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. tandfonline.com [tandfonline.com]

- 9. Nicotinic Activity of Arecoline, the Psychoactive Element of "Betel Nuts", Suggests a Basis for Habitual Use and Anti-Inflammatory Activity | PLOS One [journals.plos.org]

- 10. Arecoline Induces an Excitatory Response in Ventral Tegmental Area Dopaminergic Neurons in Anesthetized Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 11. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 12. Development and validation of a rapid LC-MS/MS method for simultaneous quantification of arecoline and its two active metabolites in rat plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Arecoline - Acrolein, Crotonaldehyde, and Arecoline - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. texilajournal.com [texilajournal.com]

- 16. scispace.com [scispace.com]

- 17. Analysis of Alkaloids in Areca Nut-Containing Products by Liquid Chromatography-Tandem Mass-Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 18. scbt.com [scbt.com]

Isotopic Labeling with Arecoline-d5 Hydrobromide Salt: A Technical Guide for Advanced Drug Development

This guide provides an in-depth technical exploration of the application of Arecoline-d5 hydrobromide salt in isotopic labeling studies. It is designed for researchers, scientists, and drug development professionals seeking to leverage stable isotope labeling for robust and precise bioanalytical results. This document moves beyond a simple recitation of protocols to offer a foundational understanding of the principles, practical applications, and the critical nuances that ensure experimental success.

The Imperative of Isotopic Labeling in Modern Drug Discovery

The journey of a drug candidate from discovery to clinical application is paved with rigorous analytical challenges. Understanding a compound's absorption, distribution, metabolism, and excretion (ADME) profile is paramount.[1][2][3] Stable isotope labeling has emerged as an indispensable tool in this endeavor, offering a sophisticated method to trace the fate of a drug molecule within a biological system.[1][3][4] Unlike radioactive isotopes, stable isotopes such as deuterium (²H), carbon-13 (¹³C), and nitrogen-15 (¹⁵N) are non-radioactive, ensuring safety for both researchers and in clinical trials.[2][4]

The core principle of isotopic labeling lies in the subtle increase in molecular mass imparted by the heavier isotopes.[4][5] This mass shift, while having a negligible effect on the compound's chemical and biological properties, allows for its unambiguous differentiation from its endogenous or unlabeled counterparts by mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[1][3][5][6] this compound, a deuterated analog of arecoline, serves as a prime example of a stable isotope-labeled compound that enhances the precision and accuracy of bioanalytical methods.[7]

Arecoline: A Compound of Pharmacological Interest and Analytical Challenge

Arecoline is a natural alkaloid found in the areca nut, the fruit of the Areca catechu palm.[8][9] It is a potent agonist of muscarinic acetylcholine receptors and also exhibits activity at certain nicotinic acetylcholine receptors.[10][11][12][13] This dual action contributes to its wide range of pharmacological effects, including stimulation of the central and parasympathetic nervous systems, which has led to investigations into its potential therapeutic applications for conditions like Alzheimer's disease.[9][10][14][15][16] However, the inherent variability of biological matrices and the potential for ion suppression or enhancement in mass spectrometry can complicate the accurate quantification of arecoline in biological samples.[1]

Physicochemical Properties of Arecoline and its Hydrobromide Salt

Arecoline is an oily, volatile liquid at room temperature.[8] For practical handling and stability, it is often converted to a salt form, such as the hydrobromide salt.[8][17]

| Property | Arecoline | Arecoline Hydrobromide |

| Molecular Formula | C₈H₁₃NO₂ | C₈H₁₄BrNO₂ |

| Molecular Weight | 155.19 g/mol | 236.11 g/mol [17] |

| Appearance | Colorless, oily liquid[8] | Crystalline solid |

| Melting Point | N/A | 171-179 °C[8][17] |

| Solubility | Miscible with water, alcohol, ether[8][9] | Soluble in water |

Metabolic Fate of Arecoline

Understanding the metabolism of arecoline is crucial for interpreting pharmacokinetic data. The primary metabolic pathways include hydrolysis of the ester group to form arecaidine, N-oxidation, and N-demethylation.[8] The major metabolite is reported to be N-methylnipecotic acid.[8][18]

Caption: Major metabolic pathways of arecoline.

This compound: The Ideal Internal Standard

This compound is a deuterated analog of arecoline hydrobromide where five hydrogen atoms have been replaced by deuterium. This stable isotope-labeled compound is an invaluable tool in quantitative bioanalysis, primarily serving as an internal standard (IS).[7]

The use of a stable isotope-labeled internal standard is considered the gold standard in quantitative mass spectrometry.[19][20] An ideal internal standard should have physicochemical properties as close to the analyte of interest as possible to compensate for variations during sample preparation and analysis.[20][21] Arecoline-d5, being chemically identical to arecoline apart from the isotopic substitution, co-elutes with the unlabeled analyte during chromatography and experiences similar ionization efficiency and matrix effects in the mass spectrometer.[20] This ensures a highly accurate and precise quantification of the analyte, as the ratio of the analyte to the internal standard remains constant despite variations in sample handling.[20][22]

Experimental Workflow: In Vitro Metabolism Study of Arecoline

This section outlines a detailed protocol for an in vitro metabolism study of arecoline using human liver microsomes, with this compound as the internal standard.

Objective

To determine the metabolic stability of arecoline in human liver microsomes and identify its major metabolites.

Materials

-

Arecoline hydrobromide

-

This compound (Internal Standard)

-

Human Liver Microsomes (pooled)

-

NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

-

Phosphate buffer (pH 7.4)

-

Acetonitrile (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Water (LC-MS grade)

Experimental Protocol

Step 1: Preparation of Stock Solutions

-

Prepare a 10 mM stock solution of arecoline hydrobromide in water.

-

Prepare a 1 mM stock solution of this compound in water.

Step 2: Incubation

-

Prepare the incubation mixture in a microcentrifuge tube on ice:

-

Phosphate buffer (pH 7.4)

-

Human liver microsomes (final concentration 0.5 mg/mL)[23]

-

Arecoline (final concentration 1 µM)

-

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiate the metabolic reaction by adding the NADPH regenerating system.

-

Incubate at 37°C.

-

At specified time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the incubation mixture.

Step 3: Quenching and Protein Precipitation

-

Immediately add the aliquot to a tube containing ice-cold acetonitrile (2 volumes) to stop the reaction and precipitate the proteins.

-

Add the Arecoline-d5 internal standard to each sample at a fixed concentration.

-

Vortex the samples and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated protein.[24]

Step 4: Sample Analysis by LC-MS/MS

-

Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

-

Develop a sensitive and selective LC-MS/MS method for the detection and quantification of arecoline and Arecoline-d5.

Caption: Workflow for in vitro metabolism study.

Data Analysis

The concentration of arecoline at each time point is determined by calculating the peak area ratio of arecoline to Arecoline-d5. The metabolic stability, often expressed as the in vitro half-life (t₁/₂), can be calculated from the slope of the natural logarithm of the remaining arecoline concentration versus time.

Bioanalytical Method Validation: Ensuring Data Integrity

A crucial aspect of any quantitative bioanalytical study is the validation of the analytical method.[19][25] This ensures that the method is reliable, reproducible, and accurate for its intended purpose.[19] Key validation parameters include:

-

Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.[25]

-

Accuracy and Precision: The closeness of the measured value to the true value and the degree of scatter between a series of measurements, respectively.[25]

-

Calibration Curve: The relationship between the instrument response and the known concentration of the analyte.

-

Recovery: The efficiency of the extraction procedure.

-

Matrix Effect: The alteration of ionization efficiency by the presence of co-eluting matrix components.

-

Stability: The stability of the analyte in the biological matrix under different storage and processing conditions.[25]

The use of a stable isotope-labeled internal standard like Arecoline-d5 significantly aids in meeting the stringent requirements of bioanalytical method validation.[19]

Advanced Applications and Future Directions

The application of this compound extends beyond in vitro metabolism studies. It is a critical tool in:

-

Pharmacokinetic (PK) studies: To accurately determine the absorption, distribution, metabolism, and excretion of arecoline in vivo.

-

Drug-drug interaction studies: To investigate the effect of co-administered drugs on the metabolism of arecoline.

-

Toxicokinetic studies: To correlate the exposure to arecoline and its metabolites with toxicological findings.

Future research may involve the synthesis of arecoline labeled with other stable isotopes, such as ¹³C or ¹⁵N, to further elucidate specific metabolic pathways and for use in advanced NMR studies to probe protein-ligand interactions.[6][26][27]

Conclusion

Isotopic labeling with this compound represents a powerful and precise approach for the quantitative bioanalysis of arecoline. By serving as an ideal internal standard, it enables researchers to overcome the challenges associated with complex biological matrices and obtain high-quality, reliable data. This technical guide provides a comprehensive framework for the effective implementation of this technology in drug metabolism and pharmacokinetic studies, ultimately contributing to the advancement of drug development programs.

References

-

Veeprho. Arecoline-D5 (Hydrobromide Salt) | CAS 131448-18-5. [Link]

-

Gaspari, M., & Cuda, G. (2011). Isotopic labeling of metabolites in drug discovery applications. PubMed. [Link]

-

Wang, F., et al. (2022). Arecoline Induces an Excitatory Response in Ventral Tegmental Area Dopaminergic Neurons in Anesthetized Rats. Frontiers in Pharmacology. [Link]

-

University of Leicester. Isotopic Labelling - Protein NMR. [Link]

-

Wang, Y., et al. (2023). Neuromodulatory Effects of Arecoline on Anxiety-like Behavior in Mice Exposed to Chronic Unpredictable Mild Stress. MDPI. [Link]

-

Wikipedia. Isotopic labeling. [Link]

-

Royal Society of Chemistry. The importance of isotopic labelling in drug development: strategies and integration with biocatalysis and physical sciences. [Link]

-

Zhang, J., et al. (2016). The pharmacology, toxicology and potential applications of arecoline: a review. Pharmaceutical Biology. [Link]

-

Wikipedia. Arecoline. [Link]

-

National Center for Biotechnology Information. Arecoline - Acrolein, Crotonaldehyde, and Arecoline. [Link]

-

Chen, J., et al. (2024). Comprehensive Insights into Arecoline Hydrobromide: Pharmacology, Toxicity, and Pharmacokinetics. Medical Science Monitor. [Link]

-

Huang, G., et al. (2024). Recent Advance on Biological Activity and Toxicity of Arecoline in Edible Areca (Betel) Nut: A Review. MDPI. [Link]

-

Kalgutkar, A. S., & Mutlib, A. E. (2007). Application of Stable Isotope-Labeled Compounds in Metabolism and in Metabolism-Mediated Toxicity Studies. Chemical Research in Toxicology. [Link]

-

Frontiers. Modulation of neural activity and gene expression by arecoline. [Link]

-

National Center for Biotechnology Information. Isotope Labeling for Solution and Solid-State NMR Spectroscopy of Membrane Proteins. [Link]

-

ResolveMass Laboratories Inc. Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques. [Link]

-

Marques, C., et al. (2023). Protocol to study in vitro drug metabolism and identify montelukast metabolites from purified enzymes and primary cell cultures by mass spectrometry. STAR Protocols. [Link]

-

MDPI. A Critical Interpretive Synthesis of the Role of Arecoline in Oral Carcinogenesis: Is the Local Cholinergic Axis a Missing Link in Disease Pathophysiology?. [Link]

-

National Center for Biotechnology Information. The muscarinic agonist arecoline suppresses motor circuit hyperactivity in C. elegans. [Link]

-

U.S. Food and Drug Administration. M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]

-

ResolveMass Laboratories Inc. Deuterated Standards for LC-MS Analysis. [Link]

-

National Center for Biotechnology Information. Modulation of neural activity and gene expression by arecoline. [Link]

-

ACS Publications. Computational Tools for Hydrogen–Deuterium Exchange Mass Spectrometry Data Analysis. [Link]

-

PLOS One. Nicotinic Activity of Arecoline, the Psychoactive Element of "Betel Nuts", Suggests a Basis for Habitual Use and Anti-Inflammatory Activity. [Link]

-

ACS Publications. Isotope Labels Combined with Solution NMR Spectroscopy Make Visible the Invisible Conformations of Small-to-Large RNAs. [Link]

-

designer-drug.com. Synthesis of Cocaine analogs from Arecoline. [Link]

-

National Center for Biotechnology Information. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis. [Link]

-

Metabolic Solutions. Introduction to Stable Isotope Labeling and How It Supports Drug Development for Rare Diseases. [Link]

-

Cerno Bioscience. Isotope Labeling. [Link]

-

PubMed. Separation of polyphenols and arecoline from areca nut (Areca catechu L.) by solvent extraction, its antioxidant activity, and identification of polyphenols. [Link]

-

PubMed. Nicotinic Activity of Arecoline, the Psychoactive Element of "Betel Nuts", Suggests a Basis for Habitual Use and Anti-Inflammatory Activity. [Link]

-

SciSpace. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. [Link]

-

Spectroscopy Online. Hydrogen–Deuterium Exchange Mass Spectrometry. [Link]

-

ResearchGate. (PDF) Protocol to study in vitro drug metabolism and identify montelukast metabolites from purified enzymes and primary cell cultures by mass spectrometry. [Link]

-

Acanthus Research. Designing Stable Isotope Labeled Internal Standards. [Link]

-

Lewis Kay's group at the University of Toronto. New developments in isotope labeling strategies for protein solution NMR spectroscopy. [Link]

-

White Rose Research Online. Computational Tools for Hydrogen–Deuterium Exchange Mass Spectrometry Data Analysis. [Link]

-

PubChem. Arecoline hydrobromide. [Link]

-

MTT-SCS. In vitro drug metabolism: for the selection of your lead compounds. [Link]

-

U.S. Food and Drug Administration. Bioanalytical Method Validation. [Link]

Sources

- 1. Isotopic labeling of metabolites in drug discovery applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. chemicalsknowledgehub.com [chemicalsknowledgehub.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. metsol.com [metsol.com]

- 5. Isotope Labeling - Cerno Bioscience [cernobioscience.com]

- 6. Isotope Labeling for Solution and Solid-State NMR Spectroscopy of Membrane Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 7. veeprho.com [veeprho.com]

- 8. Arecoline - Wikipedia [en.wikipedia.org]

- 9. Arecoline Hydrobromide | C8H14BrNO2 | CID 9301 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. tandfonline.com [tandfonline.com]

- 11. The muscarinic agonist arecoline suppresses motor circuit hyperactivity in C. elegans - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Nicotinic Activity of Arecoline, the Psychoactive Element of "Betel Nuts", Suggests a Basis for Habitual Use and Anti-Inflammatory Activity | PLOS One [journals.plos.org]

- 13. Nicotinic Activity of Arecoline, the Psychoactive Element of "Betel Nuts", Suggests a Basis for Habitual Use and Anti-Inflammatory Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Frontiers | Arecoline Induces an Excitatory Response in Ventral Tegmental Area Dopaminergic Neurons in Anesthetized Rats [frontiersin.org]

- 15. mdpi.com [mdpi.com]

- 16. mdpi.com [mdpi.com]

- 17. Comprehensive Insights into Arecoline Hydrobromide: Pharmacology, Toxicity, and Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Arecoline - Acrolein, Crotonaldehyde, and Arecoline - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 19. fda.gov [fda.gov]

- 20. resolvemass.ca [resolvemass.ca]

- 21. scispace.com [scispace.com]

- 22. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 23. mttlab.eu [mttlab.eu]

- 24. researchgate.net [researchgate.net]

- 25. academy.gmp-compliance.org [academy.gmp-compliance.org]

- 26. protein-nmr.org.uk [protein-nmr.org.uk]

- 27. pubs.acs.org [pubs.acs.org]

Solubility of Arecoline-d5 Hydrobromide Salt in different solvents.

Executive Summary

Arecoline-d5 Hydrobromide (CAS: 131448-18-5) is the stable, isotopically labeled salt form of Arecoline, primarily utilized as an Internal Standard (IS) in quantitative LC-MS/MS bioanalysis. While the deuterated isotopolog retains the physicochemical behavior of the unlabeled analyte, its handling requires strict adherence to solubility and stability protocols to ensure assay reproducibility.

This guide defines the solubility profile of Arecoline-d5 HBr, distinguishing between thermodynamic solubility (maximum concentration) and kinetic stability (shelf-life in solution). The critical insight for researchers is the trade-off between solubility and stability: while highly soluble in water, the compound contains a methyl ester moiety susceptible to hydrolysis, necessitating specific solvent choices for stock solution storage.

Physicochemical Identity

Understanding the ionic nature of the hydrobromide salt is prerequisite to solvent selection. Unlike the oily free base, the HBr salt is a crystalline solid that relies on high-dielectric solvents for dissociation.

| Property | Specification | Technical Note |

| Compound Name | Arecoline-d5 Hydrobromide | Methyl 1-methyl-1,2,5,6-tetrahydropyridine-3-carboxylate-d5 hydrobromide |

| CAS Number | 131448-18-5 | Specific to the d5-labeled salt form.[1] |

| Molecular Weight | 241.14 g/mol | ~5 Da shift from unlabeled Arecoline HBr (236.11). |

| Form | Crystalline Solid | Hygroscopic; protect from moisture. |

| pKa | ~6.84 (Conjugate Acid) | Solutions are weakly acidic; pH control is vital. |

| Key Functional Group | Methyl Ester | CRITICAL: Susceptible to hydrolysis in aqueous media. |

Solubility Profile & Solvent Selection

The following data aggregates experimental observations for Arecoline HBr, which serves as the direct proxy for the d5 isotopolog.

Quantitative Solubility Data

| Solvent | Solubility Rating | Approx. Max Conc. | Application Context |

| Water | High | ~100 mg/mL | Working Solutions: Ideal for immediate dilution but unstable for storage. |

| DMSO | Moderate | 3 – 50 mg/mL* | Stock Solutions: Preferred for long-term storage (-20°C). |

| Ethanol | Moderate | ~100 mg/mL (1:10) | Alternative stock solvent; easier to evaporate than DMSO. |

| Methanol | Moderate/Low | Soluble (Warm) | Good for protein precipitation; less solubility than water. |

| Chloroform | Low | Slightly Soluble | Not recommended; salt form resists non-polar solvation. |

| Ether | Insoluble | Negligible | Used to wash/precipitate the salt during synthesis. |

*Note: Literature varies significantly on DMSO limits (Cayman cites ~3 mg/mL; TargetMol cites 50 mg/mL). For stock preparation, we recommend a conservative target of 1–5 mg/mL to prevent precipitation during freeze-thaw cycles.

Solvation Mechanics & Stability Logic

The choice of solvent dictates the stability of the methyl ester.

-

Water: High dielectric constant (

) dissociates the -

DMSO: Aprotic nature prevents hydrolysis, making it the gold standard for Stock Solutions .

-

Non-polar Solvents: The ionic lattice energy of the HBr salt is too high to be overcome by solvents like hexane or ether.

Figure 1: Decision matrix for solvent selection based on the trade-off between solubility thermodynamics and chemical stability.

Experimental Protocol: Stock Standard Preparation

This protocol is designed to minimize hydrolysis risk while ensuring accurate quantification for LC-MS applications.

Equipment & Reagents

-

Balance: Analytical balance readable to 0.01 mg.

-

Solvent: Anhydrous DMSO (Grade: LC-MS or Spectrophotometric).

-

Vials: Amber glass vials (silanized preferred) to protect from light.

Step-by-Step Workflow

-

Equilibration: Allow the vial of Arecoline-d5 HBr to reach room temperature before opening. This prevents condensation of atmospheric water, which initiates degradation.

-

Weighing: Weigh approximately 1.0 mg of the salt into a tared amber vial.

-

Calculation: Correct for the HBr salt and purity.

- (Only if reporting free base concentration).

-

-

Dissolution (Primary Stock):

-

Add Anhydrous DMSO to achieve a concentration of 1.0 mg/mL .

-

Vortex for 30 seconds.

-

Checkpoint: Inspect for clarity.[2] If particles remain, sonicate for 5 minutes at <30°C.

-

-

Storage: Aliquot into single-use volumes (e.g., 50 µL) and store at -20°C or -80°C .

-

Working Solution (Day of Use):

-

Dilute the DMSO stock into Water or Methanol/Water (50:50) .

-

CRITICAL: Use aqueous working solutions within 4-6 hours . Discard unused aqueous portions daily.

-

Figure 2: Optimized workflow for Internal Standard preparation to maximize stability.

Stability & Troubleshooting

Hydrolysis of the Methyl Ester

The methyl ester at position 3 is the "Achilles' heel" of Arecoline. In basic or neutral aqueous solutions, hydroxide ions attack the carbonyl carbon, converting Arecoline to Arecaidine (the carboxylic acid form).

-

Symptom: Loss of signal for parent mass (m/z ~161 for d5) and appearance of hydrolysis product (m/z ~147).

-

Prevention: Maintain stock in DMSO. If aqueous storage is unavoidable, acidify to pH 3-4 using 0.1% Formic Acid, as esters are generally more stable in acidic media than basic.

Common Issues

| Observation | Root Cause | Corrective Action |

| Precipitation in Stock | Concentration > Solubility limit in DMSO. | Dilute to 1 mg/mL or warm gently (30°C). |